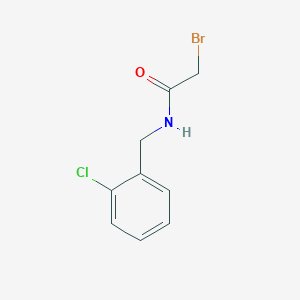

2-Bromo-N-(2-chlorobenzyl)acetamide

Descripción general

Descripción

Métodos De Preparación

The synthesis of 2-Bromo-N-(2-chlorobenzyl)acetamide typically involves the reaction of 2-chlorobenzylamine with bromoacetyl bromide under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .

Análisis De Reacciones Químicas

2-Bromo-N-(2-chlorobenzyl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new amide or thioamide derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form amine derivatives.

Aplicaciones Científicas De Investigación

2-Bromo-N-(2-chlorobenzyl)acetamide is used in various scientific research applications, including:

Proteomics: It is used as a biochemical reagent in the study of protein structures and functions.

Medicinal Chemistry: The compound is explored for its potential therapeutic properties and as a building block for the synthesis of pharmacologically active molecules.

Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.

Mecanismo De Acción

The mechanism of action of 2-Bromo-N-(2-chlorobenzyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom in the compound can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity or alteration of protein function .

Comparación Con Compuestos Similares

2-Bromo-N-(2-chlorobenzyl)acetamide can be compared with similar compounds such as:

2-Bromoacetamide: Similar in structure but lacks the chlorobenzyl group, making it less specific in its interactions.

N-(2-Chlorobenzyl)acetamide: Lacks the bromine atom, which reduces its reactivity in substitution reactions.

These comparisons highlight the unique reactivity and specificity of this compound in various chemical and biological applications.

Actividad Biológica

2-Bromo-N-(2-chlorobenzyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles findings from various studies to present a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 276.54 g/mol. The compound features a bromine atom and a chlorine atom attached to a benzyl group, which influences its biological properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study focusing on N-substituted chloroacetamides demonstrated their effectiveness against various pathogens, including:

- Staphylococcus aureus (including MRSA)

- Escherichia coli

- Candida albicans

The study highlighted that the antimicrobial efficacy is influenced by the position of substituents on the phenyl ring, with certain halogenated derivatives showing enhanced activity due to their lipophilicity, which aids in membrane penetration .

Antimicrobial Efficacy Table

| Pathogen | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | High | |

| Methicillin-resistant S. aureus (MRSA) | High | |

| Escherichia coli | Moderate | |

| Candida albicans | Moderate |

The biological activity of this compound and related compounds is primarily attributed to their ability to interact with bacterial cell membranes and inhibit essential cellular functions. The presence of halogens enhances the compound's lipophilicity, facilitating better membrane permeability and subsequent antimicrobial action .

Case Studies

- Antimicrobial Screening : A study synthesized various N-substituted phenyl-2-chloroacetamides, including derivatives similar to this compound. These were tested for antimicrobial activity using standard methods against multiple strains. Results indicated that compounds with specific halogen substitutions were more effective against Gram-positive bacteria compared to Gram-negative ones .

- Quantitative Structure-Activity Relationship (QSAR) : The relationship between chemical structure and biological activity was analyzed using QSAR models. This approach provided insights into how variations in molecular structure affect potency and selectivity against microbial targets .

Propiedades

IUPAC Name |

2-bromo-N-[(2-chlorophenyl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClNO/c10-5-9(13)12-6-7-3-1-2-4-8(7)11/h1-4H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOQPXSIDLBYMJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.